molecular formula C21H17FN4O2S3 B2918198 N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 1203317-06-9

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2918198
CAS No.: 1203317-06-9
M. Wt: 472.57
InChI Key: CNVLCZNIAUEKBW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a benzo[d]thiazole moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methylbenzo[d]thiazole-5-amine: This intermediate can be synthesized by the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions.

    Formation of the thiazole ring: The intermediate is then reacted with 2-bromoacetyl bromide to form the thiazole ring.

    Coupling with 4-fluoroaniline: The final step involves coupling the thiazole intermediate with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(4-bromophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
  • N-(4-methylphenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Uniqueness

N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S3/c1-12-23-17-8-15(6-7-18(17)31-12)25-19(27)9-16-10-29-21(26-16)30-11-20(28)24-14-4-2-13(22)3-5-14/h2-8,10H,9,11H2,1H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVLCZNIAUEKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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